3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione is primarily used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Limited industrial applications, mainly in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- (8ar,10ac)-1,2,3,4,5,6,7,8,8a,9,10,10a-Dodecahydro-phenanthrene-9t,10t-dicarboxylic acid-anhydride
- (8arH.10acH)-1.2.3.4.5.6.7.8.8a.9.10.10a-Dodecahydro-phenanthren-9t.10t-dicarbonsaeure-anhydrid
Uniqueness
3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione is unique due to its complex structure and specific applications in early discovery research. Its rarity and specialized use make it distinct from other similar compounds .
Properties
CAS No. |
51037-16-2 |
---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydrophenanthro[9,10-c]furan-1,3-dione |
InChI |
InChI=1S/C16H20O3/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16(18)19-15/h11-14H,1-8H2 |
InChI Key |
SLLYQMXCKAECGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3CCCCC3C4C(C2C1)C(=O)OC4=O |
Origin of Product |
United States |
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